1-(Cyclopropylmethyl)piperidin-4-one
Overview
Description
“1-(Cyclopropylmethyl)piperidin-4-one” is a chemical compound with the molecular formula C9H15NO . It is used in the production of various pharmaceuticals .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones, which could be related to the compound , were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The molecular weight of “1-(Cyclopropylmethyl)piperidin-4-one” is 153.22 g/mol . The InChI code for the compound is 1S/C9H15NO .Chemical Reactions Analysis
Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Scientific Research Applications
- Scientific Field : Pharmaceutical Industry
- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application or Experimental Procedures : The piperidin-4-ones have been synthesized using a variety of methods, including Mannich reaction and stereoselective synthesis . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : The piperidin-4-ones have been reported to possess various pharmacological activities, including anticancer and anti HIV activities .
Safety And Hazards
Future Directions
Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, are pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, they could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .
properties
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGUCATBXAQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592404 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)piperidin-4-one | |
CAS RN |
49682-96-4 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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